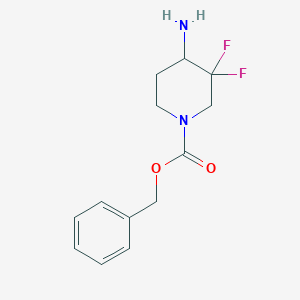

Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N2O2/c14-13(15)9-17(7-6-11(13)16)12(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATYFHSYNPENMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1N)(F)F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethyl Bromodifluoroacetate and Acrylonitrile Substrates

The difluoropiperidine core is constructed via a 1,4-addition of ethyl bromodifluoroacetate to 3-substituted acrylonitriles. Copper powder catalyzes this reaction, yielding γ,γ-difluoro-β-cyano esters. For example:

This method achieves >70% yield in anhydrous THF, with copper enhancing electrophilic difluoromethylation.

Cyclization and Lactam Formation

The cyano intermediate undergoes borane-mediated reduction to a primary amine, followed by lactamization under acidic conditions (e.g., HCl/EtOH). Subsequent lactam reduction with LiAlH yields the piperidine ring.

Borane Reduction and Functional Group Manipulation

Borane-THF Complex for Amine Generation

Borane-THF selectively reduces nitriles to amines without affecting ester groups. For example, 4-cyano-3,3-difluoropiperidine is converted to 4-amino-3,3-difluoropiperidine in 85% yield.

Lactamization and Ring Closure

Cyclization of γ-amino esters using p-toluenesulfonic acid (PTSA) in toluene forms the six-membered lactam. This step is critical for establishing the piperidine scaffold.

Benzylation Strategies for N-Protection

Williamson Ether Synthesis Under Basic Conditions

Traditional benzylation employs benzyl chloride and NaH in DMF. However, strong bases may degrade sensitive substrates. For example:

Yields range from 60–75%, but side reactions like over-alkylation are common.

Neutral/Acidic Benzylation Using DPT-BM and TriBOT Reagents

Fujifilm Wako’s DPT-BM (diphenylphosphoryl benzyloxy-1,3,5-triazine) enables benzylation under neutral conditions, avoiding base-sensitive intermediates. TriBOT reagents further allow benzylation in acidic media (e.g., TFA), achieving >90% yield for sterically hindered amines.

Alternative Synthetic Routes and Patented Methodologies

Suzuki-Miyaura Coupling for Functionalized Intermediates

A patent (EP4495111) details a multi-step route involving Suzuki couplings to introduce aryl groups post-piperidine formation. For example:

Chiral Resolution and Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation generates enantiomerically pure 4-amino-3-hydroxypiperidines, which are fluorinated via Deoxo-Fluor reagents. This method achieves >95% enantiomeric excess but requires specialized catalysts.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate is used in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Substituent Variations in Piperidine Carboxylates

The table below compares key structural and functional attributes of Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate with analogous compounds:

Key Observations :

- Protecting Groups: Benzyl esters (e.g., in the target compound) offer advantages in solubility for certain synthetic routes, whereas tert-butyl esters (e.g., tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate) enhance stability during acidic deprotection steps .

- Biological Activity: Non-fluorinated derivatives, such as 4-(4-chloro-2-oxo-benzodiazolyl)piperidine-1-carboxamide, demonstrate potent enzyme inhibition, suggesting that halogenation (Cl, I) at specific positions can enhance target binding .

Biological Activity

Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and cancer. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Piperidine Ring : A six-membered saturated ring containing one nitrogen atom.

- Amino Group : Positioned at the 4th carbon of the piperidine, contributing to its basicity and potential interactions with biological targets.

- Difluoromethyl Substituent : Located at the 3rd carbon, which may enhance lipophilicity and influence binding affinity.

- Benzyl Group : Attached to the amino group, potentially affecting the compound's pharmacokinetics.

The compound's biological activity has been linked to its interaction with various receptors and enzymes. Notably, it has been studied for its effects on the dopamine D4 receptor (D4R), which is implicated in several neuropsychiatric conditions.

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the piperidine structure can significantly influence the compound's potency and selectivity. For example, studies on related piperidine derivatives have shown that substituents at specific positions can enhance binding affinity to D4R while reducing off-target effects.

| Compound | Binding Affinity (K_i) | Selectivity | Comments |

|---|---|---|---|

| This compound | 96 nM | >30-fold vs. other dopamine receptors | Potent D4R antagonist |

| Related Compound A | 150 nM | Moderate | Less selective than primary compound |

| Related Compound B | 250 nM | Low | Significant off-target activity |

In Vitro Studies

In vitro assays have indicated that this compound exhibits significant inhibitory effects on D4R activity. The compound has been shown to modulate neurotransmitter release in neuronal cultures, suggesting potential applications in treating conditions like Parkinson's disease.

In Vivo Studies

Animal studies have demonstrated that this compound can influence behavior associated with dopaminergic signaling. For instance, administration of this compound resulted in reduced dyskinesias in models of Parkinson's disease, highlighting its therapeutic potential.

Case Studies

- Dopamine Receptor Modulation : A study investigated the effects of this compound on L-DOPA-induced dyskinesias in rodent models. Results indicated a significant reduction in abnormal movements, supporting its role as a D4R antagonist.

- Cancer Cell Lines : In another study focusing on cancer biology, derivatives of this compound were tested against various human cancer cell lines. The results showed promising cytotoxic effects, suggesting that modifications to the piperidine structure could yield effective anticancer agents.

Q & A

Q. How can researchers optimize the synthesis of Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate to improve yield and purity?

Methodological Answer: The synthesis typically involves reacting 4-amino-3,3-difluoropiperidine with benzyl chloroformate under basic conditions. A common approach is to use dichloromethane as the solvent and triethylamine as the base to neutralize HCl byproducts . Key optimizations include:

- Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions.

- Stoichiometry : A 1.1–1.2 molar excess of benzyl chloroformate ensures complete amine conversion.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures can isolate the product. Monitor purity via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for the benzyl group (δ 7.3–7.4 ppm, multiplet) and piperidine protons (δ 3.5–4.0 ppm for N-CH₂; δ 1.5–2.5 ppm for ring protons). The difluoro group splits adjacent protons into complex multiplets due to diastereotopic effects.

- ¹⁹F NMR : Two distinct fluorine signals (δ -180 to -200 ppm for geminal difluoro groups) confirm substitution .

- Mass Spectrometry (HRMS) : Expect [M+H]+ at m/z 299.1274 (C₁₃H₁₅F₂N₂O₂). Use ESI+ mode for ionization.

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) validate functional groups.

Q. What safety protocols should be followed when handling this compound, given limited toxicological data?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and handling .

- Emergency Measures :

- Skin contact : Wash immediately with soap and water for 15 minutes; remove contaminated clothing .

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs .

- Storage : Keep in a sealed container at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How does the 3,3-difluoro substitution influence the conformational dynamics of the piperidine ring?

Methodological Answer: The geminal difluoro group introduces significant steric and electronic effects:

- Conformational Analysis : Use X-ray crystallography (e.g., SHELXL ) or DFT calculations (B3LYP/6-31G* level) to determine chair vs. boat conformations. The electronegative fluorine atoms favor axial orientation, stabilizing the chair conformation.

- NMR Coupling Constants : Analyze ³JHH values (e.g., between H-2 and H-4) to assess ring puckering. Diastereotopic fluorine atoms split proton signals, requiring 2D NMR (COSY, NOESY) for resolution .

Q. What computational strategies can predict the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

- DFT Modeling : Calculate Fukui indices (using Gaussian 16) to identify electrophilic sites. The carbonyl carbon (C=O) shows high electrophilicity, making it reactive toward amines or alcohols.

- Transition State Analysis : Simulate reaction pathways (e.g., with benzylamine) using QM/MM methods. Solvent effects (e.g., DCM vs. THF) can be modeled via PCM (Polarizable Continuum Model) .

- Activation Energy : Compare barriers for carbamate cleavage under acidic (HCl/dioxane) vs. basic (NaOH/MeOH) conditions to guide reaction design.

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Methodological Answer:

- Data Validation : Cross-validate NMR assignments with DEPT-135 (to distinguish CH₂ vs. CH groups) and HSQC (for ¹H-¹³C correlations). For crystallography, refine structures using SHELXL and check R-factors (<5% for high reliability).

- Dynamic Effects : If NMR suggests multiple conformers (e.g., split signals), perform variable-temperature NMR (-40°C to 60°C) to detect slow exchange processes. Compare with X-ray data to determine dominant solid-state conformation.

- Synchrotron Studies : High-resolution X-ray data (λ = 0.7 Å) can resolve ambiguities in fluorine positioning .

Q. What role does this compound play in structure-activity relationship (SAR) studies for protease inhibitors?

Methodological Answer:

- Scaffold Modification : The piperidine core serves as a rigid backbone; the difluoro group modulates electron density and steric bulk. Synthesize analogs (e.g., monofluoro or trifluoro variants) and test against serine proteases (e.g., trypsin).

- Enzymatic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) . Molecular docking (AutoDock Vina) can predict binding modes, focusing on hydrogen bonds between the carbamate and catalytic triad residues.

- Pharmacokinetics : Assess metabolic stability in liver microsomes; the difluoro group may reduce CYP450-mediated oxidation compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.